

4-Fluorobenzenesulfonamide physical and chemical properties

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Compound of Interest

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An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Fluorobenzenesulfonamide

For researchers, scientists, and drug development professionals, **4-Fluorobenzenesulfonamide** (FBSA) serves as a critical structural motif and versatile building block. Its incorporation into molecular scaffolds can significantly modulate physicochemical and pharmacokinetic properties, making a thorough understanding of its characteristics essential for rational drug design and chemical synthesis. This guide provides a comprehensive overview of the core physical and chemical properties of FBSA, supported by experimental data and visualizations.

Core Physical and Chemical Properties

4-Fluorobenzenesulfonamide is a white to almost-white crystalline powder at standard conditions.^{[1][2]} The presence of the electron-withdrawing fluorine atom and the sulfonamide group governs its chemical behavior and physical properties.

Physical Properties

The key physical properties of **4-Fluorobenzenesulfonamide** are summarized in the table below, providing a quantitative snapshot for laboratory and computational applications.

Property	Value	References
Molecular Formula	C ₆ H ₆ FNO ₂ S	[1][2]
Molecular Weight	175.18 g/mol	[1][2]
Melting Point	124-129 °C	[1][2][3][4][5]
Boiling Point	307.9 ± 44.0 °C (Predicted)	[1][3][6]
Density	1.428 ± 0.06 g/cm ³ (Predicted)	[1][6]
pKa	10.00 ± 0.10 (Predicted)	[1][3]
Appearance	White to almost white crystalline powder	[1][2]

Solubility Profile

The solubility of FBSA is a critical parameter for its use in various solvent systems for reactions and biological assays.

Solvent	Solubility	References
Water	Soluble	[1][3][7][8]
Methanol	30 mg/mL	[1]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of **4-Fluorobenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of FBSA is characterized by signals corresponding to the aromatic protons.[1] Although specific peak assignments and coupling constants require experimental data, the para-substitution pattern is readily identifiable. ¹³C and ¹⁵N NMR data have also been reported and are crucial for detailed structural analysis.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions for **4-Fluorobenzenesulfonamide** include:

- N-H stretch: Typically observed in the region of 3300-3400 cm^{-1} .
- S=O stretch (asymmetric and symmetric): Strong absorptions are expected in the ranges of 1300-1350 cm^{-1} and 1150-1180 cm^{-1} , respectively.
- C-F stretch: A strong band is expected in the 1000-1100 cm^{-1} region.
- N-S stretch: This vibration is anticipated in the 935-875 cm^{-1} range.[10]

Chemical Properties and Reactivity

The chemical reactivity of **4-Fluorobenzenesulfonamide** is primarily influenced by the sulfonamide moiety and the fluorine-substituted aromatic ring.[1] The sulfonamide group's amine allows for functionalization through reactions like nucleophilic substitution.[5] For instance, it can react with benzaldehyde to form antimicrobial compounds.[5] FBSA is a key intermediate in the synthesis of various biologically active molecules, including antibacterial agents, PI3K/mTOR dual inhibitors, and agrochemicals.[2][5]

Experimental Protocols

Synthesis of 4-Fluorobenzenesulfonamide from 4-Fluorobenzenesulfonyl Chloride

A common laboratory-scale synthesis involves the ammonolysis of 4-fluorobenzenesulfonyl chloride. While a specific detailed protocol for this exact transformation was not found in the provided search results, a general procedure can be outlined based on analogous reactions for synthesizing sulfonamides from sulfonyl chlorides.

Objective: To synthesize **4-Fluorobenzenesulfonamide** by reacting 4-fluorobenzenesulfonyl chloride with an ammonia source.

Materials:

- 4-Fluorobenzenesulfonyl chloride
- Ammonium hydroxide (concentrated)
- Ice
- Hydrochloric acid (dilute, for workup)
- Deionized water

Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice bath, add a measured amount of concentrated ammonium hydroxide.
- Slowly, and with vigorous stirring, add 4-fluorobenzenesulfonyl chloride portion-wise to the ammonium hydroxide solution, maintaining a low temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
- Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the crude product with cold deionized water to remove any remaining salts.
- The crude **4-Fluorobenzenesulfonamide** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Characterization: The identity and purity of the synthesized product should be confirmed using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

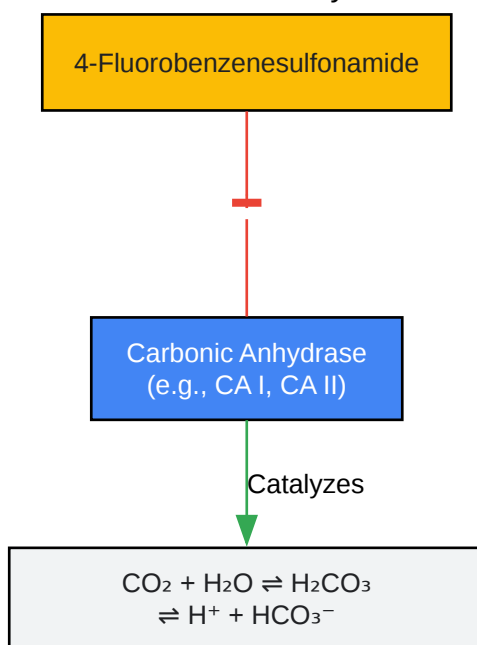
Signaling Pathway Interactions

4-Fluorobenzenesulfonamide is known to interact with specific biological pathways, which is a cornerstone of its application in drug discovery.

Carbonic Anhydrase Inhibition

Studies have shown that **4-Fluorobenzenesulfonamide** can bind to and inhibit human carbonic anhydrases I and II.[6] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma and certain types of cancer.

Mechanism of Carbonic Anhydrase Inhibition



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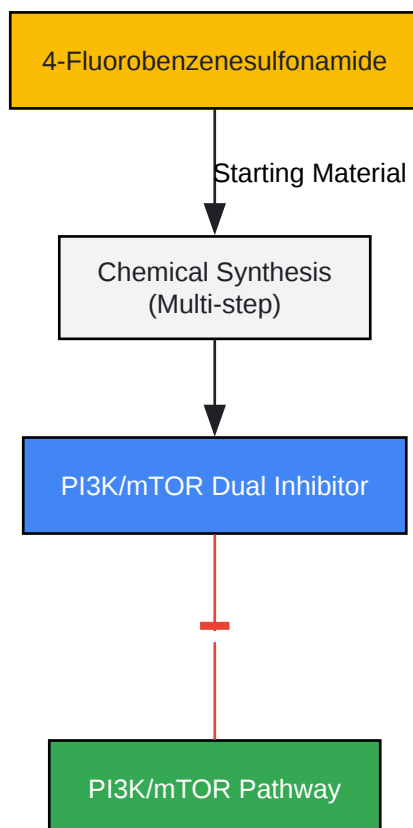
Caption: Inhibition of Carbonic Anhydrase by **4-Fluorobenzenesulfonamide**.

Role in PI3K/mTOR Pathway Inhibitor Synthesis

4-Fluorobenzenesulfonamide has been utilized as a building block in the synthesis of dual PI3K/mTOR inhibitors.[5] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many

cancers. The synthesis of inhibitors targeting this pathway is a significant area of cancer research.

Synthetic Workflow for PI3K/mTOR Inhibitors



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Caption: Use of FBSA in the Synthesis of PI3K/mTOR Pathway Inhibitors.

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